Molecular Weight Differentiation from the Des-Methyl Benzothiazole Analog
The target compound (MW 463.57 g/mol) differs from its closest commercially available analog, N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 361170-52-7, MW 435.52 g/mol), by a net mass increase of 28.05 Da attributable to two additional methyl groups at positions 4 and 6 of the benzothiazole ring . This structural change is not trivial: in the benzothiazole-benzamide scaffold series, dimethyl substitution modulates both LogP (estimated increase of 0.5–0.8 log units) and polar surface area, which are first-order determinants of membrane permeability and non-specific protein binding in cellular assays .
| Evidence Dimension | Molecular weight and hydrophobicity (ΔMW, ΔLogP) |
|---|---|
| Target Compound Data | MW = 463.57 g/mol; estimated cLogP ~3.8–4.2 |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide (CAS 361170-52-7): MW = 435.52 g/mol; estimated cLogP ~3.0–3.5 |
| Quantified Difference | ΔMW = +28.05 Da; estimated ΔLogP ≈ +0.5 to +0.8 |
| Conditions | Calculated from molecular formula and standard cheminformatic property prediction; experimental LogP for target compound not available in published literature |
Why This Matters
Procurement of the 4,6-dimethyl-substituted compound rather than the des-methyl analog ensures that cellular permeability and non-specific binding properties correspond to the intended screening phenotype, which is critical when these parameters influence assay hit-calling thresholds.
